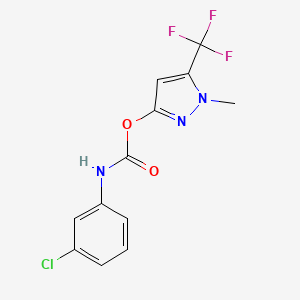

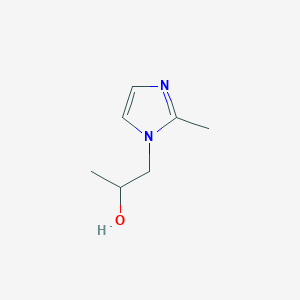

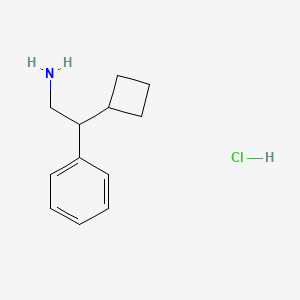

![molecular formula C18H23ClFN5OS B3003325 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217110-33-2](/img/structure/B3003325.png)

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" is a chemically synthesized molecule that likely contains a pyrazole core, a common feature in various research compounds. Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a dimethylamino group and a fluorobenzothiazole moiety suggests that the compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid, as described in the synthesis of related compounds . Another novel synthetic route towards pyrazole-4-carboxamides, which may be relevant to the compound , uses N-(3-(dimethylamino)-2-formylacryloyl)formamide as an intermediate . This method provides good yields and has advantages over other methods previously described in the literature.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For instance, a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was characterized by FT-IR, NMR, ESI-MS, and X-ray diffraction . Theoretical studies using DFT methods can also provide insights into the optimized molecular structures, vibrational frequencies, and stability of such compounds in different phases .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to their reactive sites. The study of their reactivity can be inferred from the high energy values of σ→σ* and σ→π* transitions, which suggest high reactivities for the free base and cationic species of related compounds . These transitions are influenced by the planarity of the CH3 groups linked to the nitrogen atom, which could also be relevant to the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. For example, solvation energy values and stability in solution can be assessed through NBO and AIM studies . The compound's solubility, melting point, and other physical properties would be determined experimentally. Additionally, the compound's potential biological activities, such as antidiabetic and antioxidant activities, can be evaluated through in vitro assays and molecular docking studies .

Case Studies

Case studies involving the structural elucidation of related compounds, such as the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, provide valuable insights into the methodologies used for determining the structure of complex molecules . Techniques like NMR spectroscopy and mass spectrometry, along with the comparison of predicted and observed chemical shifts, are crucial for accurate structure determination .

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5OS.ClH/c1-12-11-14(21-23(12)4)17(25)24(10-6-9-22(2)3)18-20-16-13(19)7-5-8-15(16)26-18;/h5,7-8,11H,6,9-10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUWMECTEARRDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClFN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

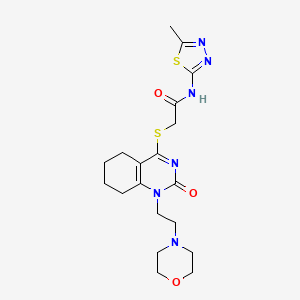

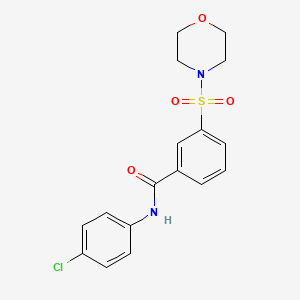

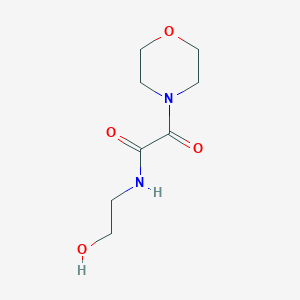

![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

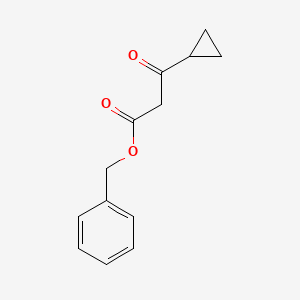

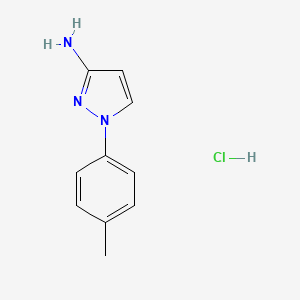

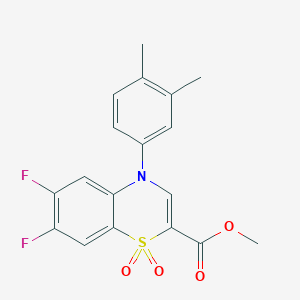

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)

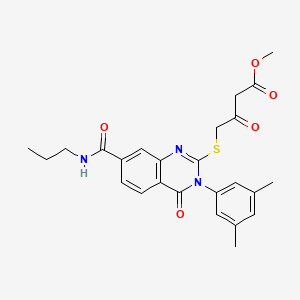

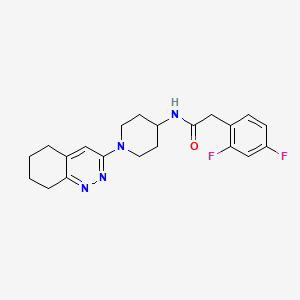

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)